3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a pyrazine ring, a piperidine ring, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into the biochemical pathways influenced by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving suitable precursors.
Final Coupling: The final step involves coupling the pyrazine ring with the piperidine-pyrimidine intermediate under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A compound with a similar piperidine ring structure.
2,2,6,6-tetramethylpiperidine oxide: Another compound with a piperidine ring, used in various chemical applications.
Uniqueness
3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a piperidine ring, and a pyrimidine ring, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-8-15(21-11-20-12)23-10-13-2-6-22(7-3-13)16-14(9-17)18-4-5-19-16/h4-5,8,11,13H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEFFAJHPNBGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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